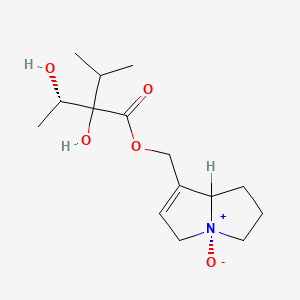
Supinine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Supinine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in certain plants. These alkaloids are known for their complex structures and diverse biological activities. This compound is derived from supinine, which is a less toxic pyrrolizidine alkaloid compared to others in its class .
Preparation Methods
Synthetic Routes and Reaction Conditions
Supinine N-oxide can be synthesized through the oxidation of supinine. Common oxidizing agents used for this transformation include sodium percarbonate, sodium perborate in acetic acid, and urea-hydrogen peroxide adduct (UHP) . These reactions typically occur under mild conditions and yield the N-oxide in excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve the use of continuous flow reactors to ensure consistent and efficient production. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to be an effective method for producing various N-oxides .
Chemical Reactions Analysis
Types of Reactions
Supinine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction of this compound can revert it back to supinine.
Substitution: N-oxide compounds can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, sodium perborate in acetic acid, and UHP are commonly used oxidizing agents
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used to reduce N-oxides back to their parent amines.
Substitution: Various nucleophiles can be used to substitute at the nitrogen atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted nitrogen compounds.
Scientific Research Applications
Supinine N-oxide has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of N-oxides.
Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of supinine N-oxide involves its interaction with various molecular targets and pathways. As an N-oxide, it can participate in redox reactions, influencing the oxidative state of cells and tissues. This can lead to various biological effects, including modulation of enzyme activity and interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
- Retronecine N-oxide
- Heliotridine N-oxide
- Otonecine N-oxide
Uniqueness
Supinine N-oxide is unique among pyrrolizidine alkaloids due to its lower toxicity and distinct chemical structure. Unlike other pyrrolizidine alkaloids, which are often highly toxic, this compound is considered to be of minor toxicity . This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
24351-90-4 |
|---|---|
Molecular Formula |
C15H25NO5 |
Molecular Weight |
299.36 g/mol |
IUPAC Name |
[(4R)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13?,15?,16+/m0/s1 |
InChI Key |
ZKRKVSLSTMOPAL-SXSDBLRQSA-N |
Isomeric SMILES |
C[C@@H](C(C(C)C)(C(=O)OCC1=CC[N@+]2(C1CCC2)[O-])O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1CCC2)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


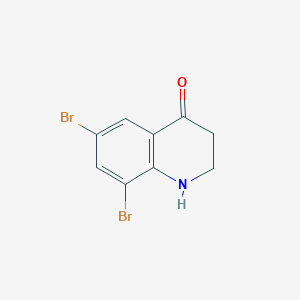
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
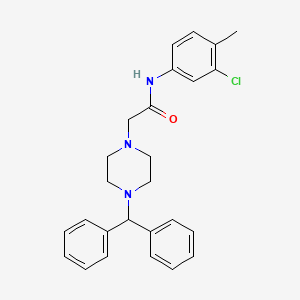
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
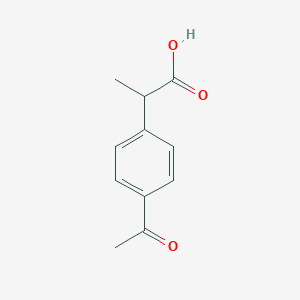
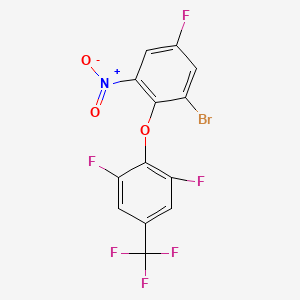
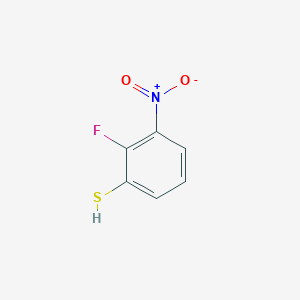
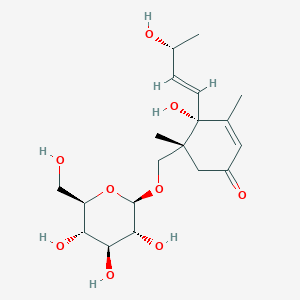


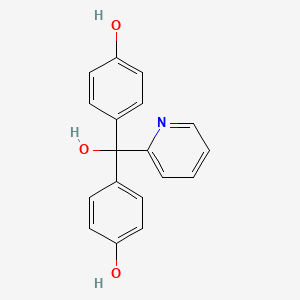
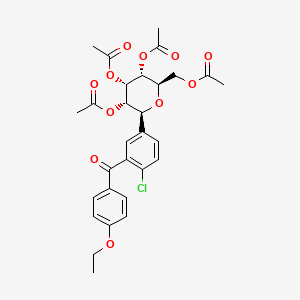
![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
